molecular formula C14H9ClN2O2 B178081 2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine CAS No. 168837-41-0

2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine

Cat. No.: B178081
CAS No.: 168837-41-0
M. Wt: 272.68 g/mol
InChI Key: ACDOZICSNSFCOO-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine is a heterocyclic compound that features a benzodioxole moiety fused to an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the imidazo[1,2-a]pyridine core . The benzodioxole moiety can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine is unique due to its specific structural features, such as the presence of both a benzodioxole and an imidazo[1,2-a]pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-8-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-2-1-5-17-7-11(16-14(10)17)9-3-4-12-13(6-9)19-8-18-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDOZICSNSFCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=C(C4=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435018
Record name 2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168837-41-0
Record name 2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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